2-Methyl-3-buten-2-OL
Overview
Description
2-Methyl-3-buten-2-ol: is a biogenic volatile organic compound emitted by pine trees and is structurally similar to isopreneThis compound is an important component of the pheromone of the bark beetle Ips typographus and is a potential precursor of atmospheric secondary organic aerosol in forested regions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 2-methyl-3-butyn-2-ol: This method involves the selective hydrogenation of 2-methyl-3-butyn-2-ol using catalysts such as palladium on zinc oxide (Pd/ZnO).
Reaction of Acetone with Acetylene: This method involves the reaction of acetone with acetylene followed by partial hydrogenation of the resultant 2-methyl-3-buten-1-ol.
Reaction of Isoprene with Hydrohalide: This process involves reacting isoprene with a hydrohalide and then with an aqueous base, followed by distillation in the presence of excess base to maintain the reaction mixture at a pH of at least 4.
Industrial Production Methods: The industrial production of 2-methyl-3-buten-2-ol typically involves the large-scale application of the above synthetic routes, with a focus on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be selectively hydrogenated to produce this compound from 2-methyl-3-butyn-2-ol using palladium-based catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sulfuric acid.
Photoionization: Vacuum ultraviolet radiation.
Hydrogenation: Palladium on zinc oxide catalyst.
Major Products:
Oxidation: Acetaldehyde, acetone, isoprene.
Photoionization: Various fragment ions such as C4H7O+, C3H7O+, C5H9+, etc.
Hydrogenation: this compound.
Scientific Research Applications
Chemistry: 2-Methyl-3-buten-2-ol is used as a precursor in the synthesis of various fine chemicals and pharmaceuticals. It is also used in the study of gas-phase reactions with hydroxyl radicals .
Biology: The compound is an important component of the pheromone of the bark beetle Ips typographus, playing a role in the communication and behavior of these insects .
Medicine: this compound is used in the synthesis of vitamins such as vitamin A, vitamin E, and vitamin K1 .
Industry: The compound is used as a chemical intermediate in the production of fragrances, rubber monomers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. For example, in atmospheric chemistry, the compound undergoes oxidation reactions with hydroxyl radicals, leading to the formation of secondary organic aerosols . In biological systems, it acts as a pheromone component, influencing the behavior of bark beetles .
Comparison with Similar Compounds
- 3-Methyl-2-buten-1-ol
- 3-Methyl-3-buten-1-ol
- 2-Methyl-3-butyn-2-ol
- 2-Methyl-2-propen-1-ol
- 3-Buten-2-ol
Comparison: 2-Methyl-3-buten-2-ol is unique due to its structural similarity to isoprene and its role as a biogenic volatile organic compound. It is also a significant component of the pheromone of the bark beetle Ips typographus, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-methylbut-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVRRHSXBLFLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Record name | METHYL BUTENOL | |
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Record name | 2-METHYLBUT-3-EN-2-OL | |
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DSSTOX Substance ID |
DTXSID3047471 | |
Record name | 2-Methyl-3-buten-2-ol | |
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Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | METHYL BUTENOL | |
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Record name | 2-Methyl-3-buten-2-ol | |
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Boiling Point |
208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C | |
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Flash Point |
56 °F (USCG, 1999), 10 °C c.c. | |
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Solubility |
1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good) | |
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Density |
0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |
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Record name | 2-METHYLBUT-3-EN-2-OL | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13 | |
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CAS No. |
115-18-4 | |
Record name | METHYL BUTENOL | |
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Melting Point |
-28 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-methyl-3-buten-2-ol and where is it found naturally?
A1: this compound (MBO) is a hemiterpene alcohol naturally emitted by certain pine species, particularly those native to western North America. [] It is also found in the bark of some deciduous trees like aspen and birch. [] MBO acts as a pheromone component for several conifer bark beetles. [, ]
Q2: How is this compound biosynthesized?
A2: While the exact biosynthetic pathway in pines is still under investigation, research suggests it might be similar to isoprene emission, influenced by light and temperature. [] In bacteria like Aquincola tertiaricarbonis and Methylibium petroleiphilum, MBO is formed from the tertiary alcohol tert-amyl alcohol (TAA) by the desaturase activity of the Rieske nonheme mononuclear iron oxygenase MdpJ. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H10O, and its molecular weight is 86.13 g/mol.
Q4: Are there analytical methods for detecting and quantifying this compound?
A4: Yes, several methods exist for analyzing MBO. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to identify and quantify MBO in environmental and biological samples. [, , , ] Solid-phase microextraction (SPME) coupled with GC analysis has also been successfully employed to quantify MBO and its oxidation products. [] Selective ion flow tube mass spectrometry (SIFT-MS) provides a real-time method for distinguishing and measuring both isoprene and MBO simultaneously. []
Q5: What happens to this compound in the atmosphere?
A5: MBO undergoes atmospheric oxidation primarily through reactions with hydroxyl radicals (OH) and chlorine atoms (Cl). These reactions lead to the formation of various oxygenated products, including acetone, glycolaldehyde, formaldehyde, and potentially harmful secondary organic aerosols (SOA). [, , , , ]
Q6: What is the significance of this compound in the context of secondary organic aerosol (SOA) formation?
A6: While not as significant as isoprene, MBO can contribute to SOA formation, particularly under low-NOx conditions and in the presence of acidic aerosols. [, , , ] The epoxide intermediate, (3,3-dimethyloxiran-2-yl)methanol, plays a crucial role in the acid-catalyzed reactive uptake process leading to SOA formation. []
Q7: Does the atmospheric oxidation of this compound have implications for air quality?
A7: Yes, the oxidation of MBO can contribute to the formation of ozone and particulate matter, both of which are significant air pollutants with adverse health and environmental effects. The acetone produced from MBO oxidation may also be relevant on a global scale. []
Q8: How do microorganisms degrade this compound?
A8: Some bacteria, like Pseudomonas putida MB-1, can utilize MBO as a sole carbon source. [] This strain metabolizes MBO by isomerizing it to 3-methyl-2-buten-1-ol (321-MB) using a specific isomerase. Subsequently, an inducible NAD+-dependent 321-MB dehydrogenase oxidizes 321-MB to 3-methyl-2-buten-1-al. []
Q9: What are the potential applications of this compound?
A9: Due to its pleasant aroma, MBO finds use in the fragrance and flavor industry. [, , ] Its potential as a biofuel or biofuel additive is also being explored. [] Additionally, MBO serves as a valuable research tool in understanding atmospheric chemistry, biogenic emissions, and plant-insect interactions.
Q10: Are there computational studies on the reactivity of this compound?
A10: Yes, computational chemistry techniques have been employed to investigate the reaction mechanisms and kinetics of MBO oxidation with OH and Cl radicals. [, , ] These studies provide valuable data for developing atmospheric models and understanding the fate of MBO in the atmosphere.
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